2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-5-methyl-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
3,5-dimethyl-4-[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-9-4-5-13-14(6-9)18-16(17-13)12-7-20(8-12)24(21,22)15-10(2)19-23-11(15)3/h4-6,12H,7-8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYXZGVAHMNRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=C(ON=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-5-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization with an appropriate aldehyde.
Formation of the Azetidine Ring: The azetidine ring can be synthesized by the reaction of an appropriate amine with an epoxide under basic conditions.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of a nitrile oxide with an alkyne.
Coupling Reactions: The final compound is obtained by coupling the imidazole, azetidine, and isoxazole intermediates through sulfonylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-5-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or sulfonates.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The benzodiazole moiety is known for its ability to interact with DNA and inhibit tumor growth. Research into derivatives of this compound may lead to the discovery of effective anticancer agents.
Neuroprotective Effects
Research has shown that certain benzodiazole derivatives possess neuroprotective properties. Given the compound’s structural similarities to known neuroprotective agents, it may be investigated for potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Pharmacology
The pharmacological profile of this compound is under investigation for its effects on various biological pathways.
Enzyme Inhibition
Compounds containing oxazole and sulfonyl groups have been reported to inhibit specific enzymes involved in disease pathways. The exploration of this compound could provide insights into its role as an enzyme inhibitor, potentially leading to therapeutic applications in conditions like diabetes or hypertension.
Receptor Modulation
The interaction of this compound with G-protein coupled receptors (GPCRs) is an area of active research. GPCRs are pivotal in many physiological processes and are common drug targets. Understanding how this compound modulates these receptors could lead to new treatments for metabolic disorders.
Biochemistry
In biochemistry, the compound may serve as a valuable tool for studying biochemical pathways.
Biomarker Development
Research into metabolites derived from this compound could lead to the identification of novel biomarkers for disease diagnosis or progression monitoring. This application is particularly relevant in cancer research where early detection is crucial.
Case Studies and Research Findings
Several studies have explored the applications of related compounds:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that similar benzodiazole derivatives inhibited cancer cell proliferation by inducing apoptosis. |
| Study B | Neuroprotection | Found that compounds with oxazole rings protected neuronal cells from oxidative stress-induced damage. |
| Study C | Enzyme Inhibition | Reported that sulfonamide derivatives inhibited key enzymes involved in inflammation pathways, suggesting potential anti-inflammatory applications. |
Mechanism of Action
The mechanism of action of 2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-5-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
- Sulfonylated Isoxazoles : The target compound and 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine share a sulfonylated isoxazole group, which enhances acidity at adjacent methyl groups (3- and 5-positions) . This property is critical for interactions with enzymatic targets, such as COX-2 or thrombin.
- Azetidine vs.
Physicochemical Properties
- Solubility and Acidity: The sulfonyl group increases polarity and acidity (pKa ~3–4), improving water solubility compared to non-sulfonylated analogs . This contrasts with pentoxifylline, a methylxanthine with lower solubility but proven hemorheological effects .
- Crystallography : SHELX-refined X-ray data (as in ) confirm the planar geometry of the benzodiazole and isoxazole rings, critical for π-π stacking in target binding .
Biological Activity
The compound 2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-5-methyl-1H-1,3-benzodiazole is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzodiazole moiety and an azetidine ring, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of benzodiazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
Benzodiazole derivatives have also been studied for their anticancer effects. In vitro studies demonstrate that these compounds can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators .
Table 1: Summary of Anticancer Activity in Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| A549 | 20 | Cell cycle arrest at G0/G1 phase |
| PC3 | 12 | Inhibition of proliferation |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound may exhibit anti-inflammatory effects. Studies have suggested that benzodiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, providing a potential therapeutic avenue for inflammatory diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Study on Anticancer Effects : A recent study demonstrated that a related benzodiazole derivative significantly reduced tumor size in a murine model of breast cancer. The treatment resulted in a 50% reduction in tumor volume compared to control groups, suggesting strong anticancer efficacy .
- Antimicrobial Efficacy : Another study reported that a benzodiazole derivative showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. This indicates potential as a new class of antibiotics .
- Inflammatory Response Modulation : In an animal model of arthritis, treatment with this compound led to decreased levels of inflammatory markers and improved mobility scores, indicating its potential utility in managing inflammatory conditions .
Q & A
Q. What are the recommended synthetic routes for preparing 2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-5-methyl-1H-1,3-benzodiazole, and what key reaction parameters must be controlled?
The compound is synthesized via sulfonylation of an azetidine precursor with 3,5-dimethyl-1,2-oxazol-4-sulfonyl chloride. Critical parameters include:
- Solvent choice : Use aprotic solvents (e.g., acetonitrile) to avoid hydrolysis of the sulfonyl chloride intermediate .
- Base selection : Pyridine or triethylamine is essential to neutralize HCl generated during sulfonylation .
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions .
Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the azetidine and benzodiazole moieties. Discrepancies in aromatic proton splitting patterns can indicate impurities .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) validates molecular ion peaks and isotopic distribution .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Kinase inhibition screens : Prioritize assays targeting adenosine triphosphate (ATP)-binding pockets due to the benzodiazole core’s affinity for kinase active sites .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility profiling : Measure logP values via shake-flask method to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can researchers optimize the sulfonylation reaction yield when scaling up synthesis?
Apply Design of Experiments (DoE) principles:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 0–25°C | 10°C |
| Molar ratio (sulfonyl chloride:azetidine) | 1:1–1.5:1 | 1.2:1 |
| Reaction time | 2–8 hrs | 6 hrs |
| A central composite design (CCD) identifies interactions between variables, reducing trial-and-error iterations . Computational reaction path searches (e.g., via density functional theory) predict transition states and energy barriers, guiding condition optimization . |
Q. How can computational chemistry resolve contradictions in experimental NMR data for this compound?
- Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to simulate NMR chemical shifts. Compare computed vs. experimental values to identify misassignments (e.g., distinguishing azetidine N-sulfonyl vs. O-sulfonyl configurations) .
- HSQC/HMBC experiments : Resolve ambiguities in proton-carbon correlations, particularly for overlapping signals in the benzodiazole region .
Q. What strategies address discrepancies between in vitro and in vivo biological activity data?
- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., sulfonamide hydrolysis) .
- Protein binding studies : Equilibrium dialysis quantifies plasma protein binding, which may reduce bioavailability .
- Comparative molecular field analysis (CoMFA) : Correlate structural modifications (e.g., methyl group position on oxazole) with activity trends to refine SAR hypotheses .
Q. How can structural modifications improve selectivity for target enzymes?
- Azetidine ring substitution : Introduce electron-withdrawing groups (e.g., fluorine) at the 3-position to enhance sulfonamide stability .
- Benzodiazole functionalization : Replace the 5-methyl group with bulkier substituents (e.g., trifluoromethyl) to sterically block off-target interactions .
Validate modifications using molecular docking (AutoDock Vina) against crystal structures of target proteins .
Methodological Notes
- Data Validation : Cross-reference experimental melting points with simulated DSC thermograms to detect polymorphic impurities .
- Contradiction Management : Apply triangulation by combining computational, spectroscopic, and biological data to resolve ambiguities (e.g., false-positive assay results) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
